molecular formula C13H25ClN2O2 B1452414 N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1246172-59-7

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1452414
CAS RN: 1246172-59-7
M. Wt: 276.8 g/mol
InChI Key: HPPAZFIXYDTGDW-UHFFFAOYSA-N
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Description

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : A study by Zhuravel et al. (2005) synthesized novel carboxamides showing significant antibacterial and antifungal activities, demonstrating potential in addressing bacterial and fungal infections.

  • Chemical Synthesis and Applications : Research by Strässler et al. (1997) explored the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirines, which could be used as synthons for heterocyclic α-amino acids, indicating their utility in chemical synthesis processes.

  • Molecular Interaction Studies : A paper by Shim et al. (2002) focused on the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, highlighting its potential in neuroscience and pharmacology research.

  • Anticonvulsant and Antimicrobial Activities : Aytemir et al. (2004) and Aytemir et al. (2010) 4H-pyran-4-one Derivatives Kojic Acid Derivatives explored the synthesis of compounds for evaluating their potential in anticonvulsant and antimicrobial activities.

  • Cannabinoid Receptor Antagonists : Research by Lan et al. (1999) studied the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, contributing to the understanding of cannabinoid receptor interactions.

  • Glycine Transporter 1 Inhibitor : A study by Yamamoto et al. (2016) identified a potent Glycine Transporter 1 (GlyT1) inhibitor, indicating its potential in neuroscience and drug discovery.

  • Structural Analysis : Köysal et al. (2004) 3-Hydro­xy-6-methyl-2-[4-(3-tri­fluoromethyl­phenyl)­piperazin-1-yl­methyl]-4H-pyran-4-one and Naghiyev et al. (2020) Acetoacetanilide Based Reaction Products performed structural analyses of certain compounds, contributing to the field of crystallography and molecular design.

  • Metabolism Studies in Antineoplastic Drugs : Gong et al. (2010) in their study Flumatinib Metabolism identified the main metabolic pathways of the antineoplastic tyrosine kinase inhibitor flumatinib in humans.

  • TRPV1 Antagonists Development : Oka et al. (2018) Novel TRPV1 Antagonists focused on the design and synthesis of transient receptor potential vanilloid type 1 (TRPV1) antagonists, indicating their potential in neuropathic pain treatment.

  • Cannabinoid Receptor Binding Studies : Gatley et al. (1996) 123I-labeled AM251 and Tzavara et al. (2001) CB(1) Receptor Antagonist SR141716A conducted studies on the binding of cannabinoids to receptors, contributing to the understanding of cannabinoid pharmacology.

  • Cytotoxic Alkaloids Research : Ding et al. (2012) in their research on Fusarium Incarnatum Alkaloids isolated unusual alkaloids from a fungus, exploring their cytotoxic activities against various human cell lines.

  • Synthesis of Dicarboxylic Acid Amides and Diamides : Aghekyan et al. (2018) Dicarboxylic Acid Amides and Diamides synthesized N,N'-disubstituted oxamides and N-aryloxamides, contributing to organic chemistry and compound synthesis.

  • Cannabinoid Ligand Synthesis and Evaluation : Murineddu et al. (2006) Tricyclic Pyrazoles synthesized and evaluated analogues of cannabinoid ligands, advancing research in cannabinoid receptor interactions.

  • Reaction of Oxazol-5(4H)-one with Piperidin-2-ylmethanamine : Topuzyan et al. (2013) Oxazol-5(4H)-one Reaction investigated the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine, contributing to synthetic methodology development.

  • Inhibitory Effects of AM404 on Synaptic Transmission : Kelley and Thayer (2004) AM404 Inhibitory Effects examined the effects of AM404, an inhibitor of endocannabinoid transport, on glutamatergic synaptic transmission, informing neurological research.

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-15(10-11-5-8-17-9-6-11)13(16)12-4-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPAZFIXYDTGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246172-59-7
Record name 2-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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